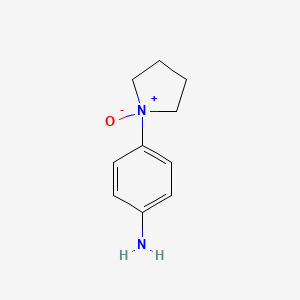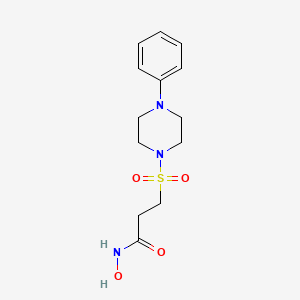
N-Hydroxy-3-(4-phenylpiperazine-1-sulfonyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-(4-phenylpiperazine-1-sulfonyl)propanamide typically involves the reaction of 4-phenylpiperazine with sulfonyl chloride, followed by the introduction of a hydroxy group and a propanamide moiety. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process may also involve the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-Hydroxy-3-(4-phenylpiperazine-1-sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-Hydroxy-3-(4-phenylpiperazine-1-sulfonyl)propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-Hydroxy-3-(4-phenylpiperazine-1-sulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt the normal biochemical pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide
- N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide
Uniqueness
N-Hydroxy-3-(4-phenylpiperazine-1-sulfonyl)propanamide is unique due to its specific structural features, such as the presence of a hydroxy group and a propanamide moiety
特性
CAS番号 |
919996-94-4 |
|---|---|
分子式 |
C13H19N3O4S |
分子量 |
313.37 g/mol |
IUPAC名 |
N-hydroxy-3-(4-phenylpiperazin-1-yl)sulfonylpropanamide |
InChI |
InChI=1S/C13H19N3O4S/c17-13(14-18)6-11-21(19,20)16-9-7-15(8-10-16)12-4-2-1-3-5-12/h1-5,18H,6-11H2,(H,14,17) |
InChIキー |
LPHUTHIHZQNGMG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


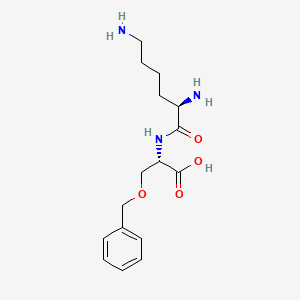
![1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one](/img/structure/B14191412.png)
![1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14191424.png)
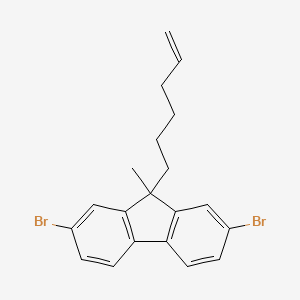
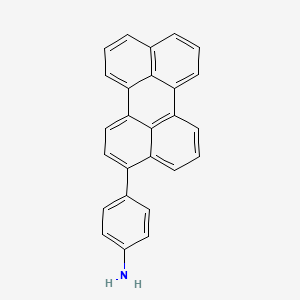
![(2S)-2-[[(2S)-5-amino-4-methylidene-2,3-dihydropyrrole-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B14191438.png)
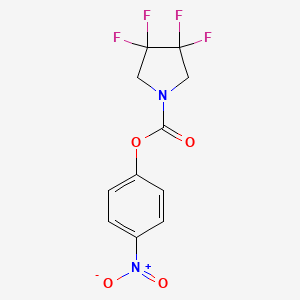
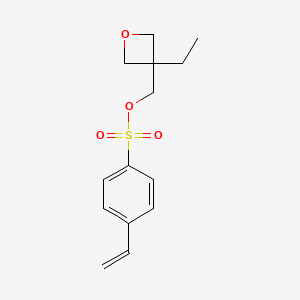
![N-[(4-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14191450.png)
![6-Methyl-3-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)sulfanyl]-2H-pyran-2-one](/img/structure/B14191471.png)
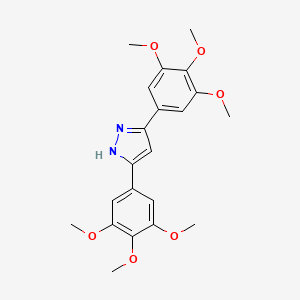
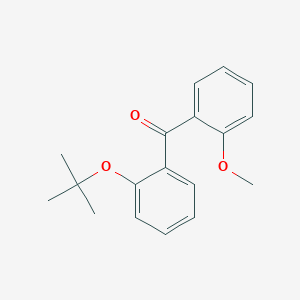
![1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14191482.png)
